DL-alpha-Tocopherol calcium succinate
Overview
Description
DL-alpha-Tocopherol calcium succinate is a synthetic derivative of vitamin E, specifically alpha-tocopherol. Vitamin E is a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. This compound is often used in dietary supplements and fortified foods due to its stability and bioavailability. This compound is known for its antioxidant properties and its ability to support immune function, skin health, and overall well-being.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-alpha-Tocopherol calcium succinate involves the esterification of DL-alpha-tocopherol with succinic acid, followed by the addition of calcium ions to form the calcium salt. The reaction typically proceeds as follows:
Esterification: DL-alpha-tocopherol is reacted with succinic anhydride in the presence of a catalyst, such as pyridine or triethylamine, to form DL-alpha-tocopheryl succinate.
Calcium Salt Formation: The DL-alpha-tocopheryl succinate is then treated with a calcium salt, such as calcium chloride, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Raw Material Preparation: DL-alpha-tocopherol and succinic anhydride are purified and prepared for the reaction.
Reaction: The esterification reaction is conducted in a solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) with continuous stirring.
Purification: The resulting DL-alpha-tocopheryl succinate is purified by recrystallization or chromatography.
Calcium Salt Formation: The purified DL-alpha-tocopheryl succinate is reacted with calcium chloride in an aqueous solution to form this compound.
Drying and Packaging: The final product is dried under vacuum and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
DL-alpha-Tocopherol calcium succinate undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, this compound can undergo oxidation reactions, where it donates electrons to neutralize free radicals.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to release DL-alpha-tocopherol and succinic acid.
Substitution: The compound can participate in substitution reactions, where the succinate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at elevated temperatures (50-70°C).
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or alcohols in the presence of a catalyst like triethylamine.
Major Products
Oxidation: The major products of oxidation are oxidized forms of DL-alpha-tocopherol, such as tocopheryl quinone.
Hydrolysis: The hydrolysis of this compound yields DL-alpha-tocopherol and succinic acid.
Substitution: Substitution reactions can produce various derivatives of DL-alpha-tocopherol, depending on the nucleophile used.
Scientific Research Applications
DL-alpha-Tocopherol calcium succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the stability of vitamin E derivatives.
Biology: Researchers use this compound to investigate its effects on cellular processes, such as cell signaling and gene expression.
Medicine: The compound is studied for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: this compound is used in the formulation of dietary supplements, fortified foods, and cosmetic products due to its stability and bioavailability.
Mechanism of Action
DL-alpha-Tocopherol calcium succinate exerts its effects primarily through its antioxidant activity. The compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The molecular targets and pathways involved include:
Lipid Peroxidation: this compound inhibits the peroxidation of polyunsaturated fatty acids in cell membranes, protecting cells from oxidative damage.
Protein Kinase C Inhibition: The compound inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation.
Gene Expression Regulation: this compound modulates the expression of genes involved in antioxidant defense, inflammation, and cell survival.
Comparison with Similar Compounds
DL-alpha-Tocopherol calcium succinate is unique among vitamin E derivatives due to its stability and bioavailability. Similar compounds include:
DL-alpha-Tocopherol: The unesterified form of vitamin E, which is less stable and more prone to oxidation.
DL-alpha-Tocopheryl Acetate: Another esterified form of vitamin E, which is commonly used in dietary supplements and cosmetics but has different stability and bioavailability properties.
DL-alpha-Tocopheryl Phosphate: A water-soluble derivative of vitamin E with distinct applications in aqueous formulations.
In comparison, this compound offers enhanced stability and bioavailability, making it a preferred choice for various applications in research, medicine, and industry.
Properties
IUPAC Name |
calcium;4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBRBCVWVLFHH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106CaO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431000 | |
Record name | Calcium bis(4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1099.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14638-18-7 | |
Record name | Calcium bis(4-oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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